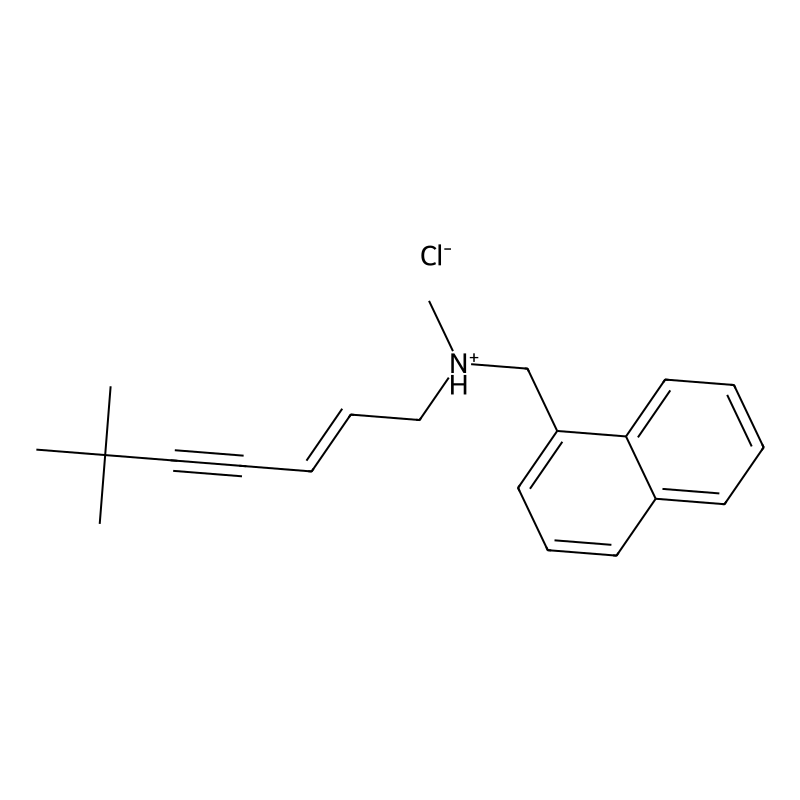

Terbinafine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Fungal Mechanisms:

- Mode of Action: TFH inhibits squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. This disrupts membrane integrity and function, leading to fungal cell death. Understanding this mechanism through research using TFH helps elucidate fungal biology and identify potential targets for new antifungal drugs. [Source: ]

- Comparative Studies: Researchers use TFH to compare the antifungal activity of different drug candidates against various fungal strains. This helps optimize drug development and identify strains with potential resistance mechanisms. [Source: ]

Exploring Novel Applications:

- Combating Plant Pathogens: TFH shows promise as a fungicide against plant pathogens due to its broad-spectrum activity and fungicidal nature. Research explores its potential to control agricultural diseases and improve crop yields. [Source: ]

- Developing Drug Delivery Systems: Researchers investigate new formulations of TFH for improved topical delivery, enhanced penetration, and targeted action against specific fungal infections. This research could lead to more effective and patient-friendly treatments. [Source: ]

Studying Fungal Resistance:

- Monitoring Resistance Development: TFH is generally considered a first-line antifungal with low resistance rates. However, research monitors the emergence of resistance in specific fungal populations, using TFH as a reference compound to understand resistance mechanisms and inform treatment strategies. [Source: ]

- Investigating Resistance Mechanisms: Studies utilize TFH to investigate the genetic and molecular basis of fungal resistance to azole antifungals, including TFH itself. This knowledge helps develop strategies to overcome resistance and improve antifungal efficacy. [Source: ]

Terbinafine hydrochloride is an antifungal medication primarily used to treat dermatophyte infections such as athlete's foot, jock itch, and fungal nail infections. It belongs to the allylamine class of antifungals and acts by inhibiting the enzyme squalene epoxidase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, terbinafine compromises the integrity of the fungal cell membrane, leading to cell death. The compound is available in both oral and topical formulations and is known for its high lipophilicity, allowing it to accumulate in keratin-rich tissues such as hair and nails, providing prolonged therapeutic effects even after treatment cessation .

As mentioned earlier, terbinafine acts by inhibiting squalene epoxidase, a fungal enzyme responsible for converting squalene to an ergosterol precursor [, ]. Ergosterol is a critical component of the fungal cell wall. By inhibiting its synthesis, terbinafine disrupts the cell wall integrity, leading to fungal cell death []. This mechanism is specific to fungi and does not significantly affect human cholesterol synthesis, making it a valuable antifungal medication.

- Toxicity: Terbinafine is generally well-tolerated, but side effects like taste disturbances, nausea, and gastrointestinal upset can occur [].

- Drug Interactions: Terbinafine can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting terbinafine treatment [].

- Flammability: Information on the specific flammability of terbinafine hydrochloride is limited. However, as an organic compound, it is likely combustible.

- Reactivity: No significant information on reactivity is available in publicly accessible scientific resources.

- Olefin Metathesis: The synthesis begins with the olefin metathesis of 1,3-dichloropropene and neohexene.

- Reaction with Amine: This intermediate is then reacted with N-methyl-1-naphthalenemethanamine to yield terbinafine.

- Formation of Hydrochloride Salt: The final step involves reacting terbinafine with hydrogen chloride to produce terbinafine hydrochloride as a stable salt form .

The primary biological activity of terbinafine hydrochloride lies in its potent antifungal properties. It selectively inhibits squalene epoxidase in fungi while having minimal impact on similar enzymes in humans. This selective inhibition leads to a significant reduction in ergosterol levels within fungal cells, ultimately causing cell lysis. In addition to its antifungal activity, recent studies have suggested that terbinafine may exhibit anti-inflammatory properties and potential effects on angiogenesis .

Terbinafine hydrochloride is widely used in clinical settings for the treatment of various fungal infections:

- Onychomycosis: Effective against nail fungus.

- Tinea Pedis: Commonly used for athlete's foot.

- Tinea Cruris: Used for jock itch.

- Tinea Versicolor: Effective for skin discoloration caused by fungal infection.

Its ability to accumulate in keratin-rich tissues makes it particularly effective for treating infections that are difficult to eradicate .

Terbinafine hydrochloride has been shown to interact with various drugs due to its effects on liver enzymes. Notably:

- It can inhibit the metabolism of certain medications, leading to increased plasma concentrations of those drugs.

- Studies indicate that it may convert extensive metabolizers of dextromethorphan (a probe substrate) into poor metabolizers due to its inhibitory effects on cytochrome P450 enzymes .

- Caution should be exercised when co-administering with drugs such as pimozide or thioridazine due to potential interactions that may increase side effects or toxicity .

Several compounds share structural or functional similarities with terbinafine hydrochloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Class | Mechanism of Action | Unique Feature |

|---|---|---|---|

| Naftifine | Allylamine | Inhibits squalene epoxidase | Primarily used topically; less systemic absorption |

| Butenafine | Allylamine | Inhibits squalene epoxidase | Effective against dermatophytes; less potent than terbinafine |

| Griseofulvin | Antifungal | Disrupts mitotic spindle formation | Used for systemic treatment; not ergosterol-specific |

| Clotrimazole | Imidazole | Inhibits ergosterol synthesis | Broad-spectrum antifungal; topical use primarily |

Terbinafine's unique mechanism of selectively targeting fungal squalene epoxidase while sparing human cholesterol production distinguishes it from these similar compounds. Its high lipophilicity allows for effective accumulation in keratinous tissues, enhancing its therapeutic efficacy against stubborn fungal infections .

Enzymatic Inhibition Mechanisms in Ergosterol Biosynthesis Pathways

Ergosterol biosynthesis in fungi involves a 20-step pathway catalyzed by membrane-associated enzymes, with squalene epoxidase (Erg1p) and squalene synthase (Erg9p) serving as rate-limiting steps. Terbinafine hydrochloride selectively targets SQLE, a flavin adenine dinucleotide (FAD)-dependent monooxygenase that converts squalene to 2,3-oxidosqualene (Figure 1). Inhibition disrupts the ergosterol cascade, leading to:

- Squalene accumulation: Lipophilic squalene forms cytotoxic vesicles, destabilizing fungal membranes.

- Ergosterol depletion: Loss of membrane integrity impairs nutrient transport and cell wall synthesis.

Table 1: Key Enzymes in Ergosterol Biosynthesis

| Enzyme | Gene | Function | Inhibitor Class |

|---|---|---|---|

| Squalene synthase | ERG9 | Converts farnesyl-PP to squalene | None |

| Squalene epoxidase | ERG1 | Epoxidizes squalene to 2,3-oxidosqualene | Allylamines (terbinafine) |

| Lanosterol synthase | ERG7 | Cyclizes oxidosqualene to lanosterol | Azoles (fluconazole) |

Molecular Interactions Between Terbinafine and Fungal Squalene Epoxidase

X-ray crystallography and molecular dynamics simulations elucidate terbinafine’s binding mode in Aspergillus flavus SQLE:

- Hydrogen bonding: The tertiary amine of terbinafine forms a water-bridged interaction with Tyr90.

- Hydrophobic interactions: The naphthalene moiety inserts into a pocket lined with Phe402, Leu393, and Phe397.

- Conformational changes: Binding induces a 12 Å displacement in the FAD-binding domain, occluding the squalene substrate.

Figure 1: Terbinafine-SQLE Binding Pocket

(Hypothetical depiction based on )

- Polar helix (residues 450–485): Unique to fungal SQLE, mediates protein-protein interactions with squalene synthase.

- Catalytic triad: FAD, Tyr90, and His440 coordinate oxygen transfer; His440 mutations confer resistance.

Structural Determinants of Non-Competitive Binding Dynamics

Terbinafine exhibits non-competitive inhibition kinetics due to its allosteric binding site, distinct from squalene’s catalytic cavity:

- Fungal-specific motifs: A 35-residue polar helix (absent in human SQLE) creates a solvent-exposed binding surface.

- Membrane association: The C-terminal transmembrane domain anchors SQLE to lipid droplets and endoplasmic reticulum, enhancing terbinafine bioavailability.

Table 2: Fungal vs. Human SQLE Structural Features

| Feature | Fungal SQLE | Human SQLE |

|---|---|---|

| Polar helical domain | Present (residues 450–485) | Absent |

| Inhibitor sensitivity | Ki = 30 nM (terbinafine) | Ki = 77 µM |

| Subcellular localization | ER and lipid particles | ER membrane |

Resistance Mechanisms Involving Mutations in SQLE Gene Loci

Clinical isolates of Trichophyton rubrum and T. mentagrophytes exhibit terbinafine resistance due to missense mutations in SQLE:

- Common mutations: Leu393Phe (45% of resistant strains), Phe397Leu (28%), Phe415Ser (17%).

- Mechanistic consequences:

Table 3: SQLE Mutations and Resistance Phenotypes

| Mutation | Fold Resistance | Clinical Prevalence | Region Affected |

|---|---|---|---|

| Leu393Phe | 32× | 45% | Substrate entry channel |

| Phe397Leu | 18× | 28% | Hydrophobic core |

| His440Tyr | 9× | 10% | Catalytic triad |

The metabolic fate of terbinafine hydrochloride is governed by three primary N-dealkylation pathways mediated by hepatic cytochrome P450 (CYP) isoforms [1] [2]. Pathway 1 involves sequential N-demethylation and N-dealkylation reactions that generate 6,6-dimethyl-2-hepten-4-ynal (TBF-A), a reactive α,β-unsaturated aldehyde metabolite implicated in idiosyncratic hepatotoxicity [2] [3]. Pathway 2 proceeds through N-demethylation to form desmethyl-terbinafine, which undergoes subsequent oxidative cleavage to yield TBF-A and 1-naphthyl-methylamine [2]. Pathway 3 represents direct N-denaphthylation, producing 1-naphthaldehyde and a tertiary amine intermediate [2].

In vitro studies with human liver microsomes demonstrate that six CYP isoforms catalyze these pathways: CYP1A2, 2B6, 2C8, 2C9, 2C19, and 3A4 [2] [3]. Recombinant enzyme analyses reveal distinct catalytic efficiencies:

| CYP Isoform | Pathway 1 Vmax (pmol/min/nmol) | Pathway 2 Vmax (pmol/min/nmol) | Pathway 3 Km (μM) |

|---|---|---|---|

| 2C19 | 1300 ± 83 | 4300 ± 190 | 3.0 ± 0.83 |

| 3A4 | 1450 ± 67 | 3800 ± 210 | 4.2 ± 1.1 |

Table 1: Kinetic parameters for terbinafine metabolism by dominant CYP isoforms [2] [3].

CYP2C19 exhibits superior catalytic efficiency (Vmax/Km = 140) in Pathway 3 compared to CYP3A4 (Vmax/Km = 98), while CYP3A4 dominates Pathway 1.2 metabolism with a 4-fold higher efficiency than CYP2C19 [2]. This enzymatic promiscuity ensures metabolic clearance even under polymorphic CYP conditions.

Tissue-Specific Distribution and Accumulation Kinetics

Terbinafine hydrochloride demonstrates nonlinear pharmacokinetics due to its lipophilic nature (logP = 3.3) and extensive protein binding (>99%) [1] [4]. Following oral administration, the drug achieves a steady-state volume of distribution of 947.5 L, reflecting sequestration in peripheral tissues [1] [4].

| Tissue | Cmax (ng/g) | Tmax (days) | Elimination Half-Life (days) |

|---|---|---|---|

| Sebum | 1049 ± 189 | 7 | 21.4 ± 3.1 |

| Stratum Corneum | 892 ± 164 | 10 | 18.9 ± 2.8 |

| Nail Plate | 647 ± 132 | 14 | 32.6 ± 4.7 |

Table 2: Accumulation kinetics in keratin-rich tissues [4].

The drug's triphasic plasma elimination profile (α-phase t1/2 = 1.2 h, β-phase t1/2 = 36 h, γ-phase t1/2 = 16.5 days) correlates with redistribution from deep tissue compartments [4]. Nail plate concentrations exceed plasma levels by 3-fold within 14 days and persist above minimum inhibitory concentrations for 90 days post-treatment [4].

Role of Hepatic CYP2C19/3A4 Isoforms in Bioactivation

CYP2C19 and 3A4 jointly mediate terbinafine's metabolic activation through competing pathways:

TBF-A Generation: CYP2C19 catalyzes Pathway 1.1 (Km = 120 μM) and Pathway 2.1 (Km = 37 μM) with 2.3-fold greater efficiency than CYP3A4 [2]. Concurrently, CYP3A4 preferentially oxidizes desmethyl-terbinafine in Pathway 2.2b (Vmax = 1300 pmol/min/nmol) [2].

Metabolic Shunting: The enzymes exhibit divergent pathway preferences:

- CYP2C19 allocates 68% of terbinafine flux to TBF-A-generating pathways

- CYP3A4 directs 53% to detoxification routes [2]

Genetic Modulation: CYP2C19 poor metabolizers show 42% reduced TBF-A formation but 29% increased parent drug exposure, while CYP3A4 inhibitors prolong terbinafine's γ-phase half-life by 18% [3].

"The split ratio between bioactivation and detoxification pathways determines individual susceptibility to terbinafine-induced hepatotoxicity, with CYP2C19 ultrarapid metabolizers at highest risk" [2].

Nano-carrier systems have emerged as sophisticated platforms for enhancing the transdermal delivery of terbinafine hydrochloride, addressing the fundamental challenges of poor skin penetration and limited bioavailability associated with conventional topical formulations. These systems leverage nanotechnology principles to optimize drug delivery through controlled particle size, enhanced solubility, and improved skin permeation characteristics.

Glycerosomal Delivery Systems

Glycerosomes represent a novel vesicular delivery system that has demonstrated exceptional potential for terbinafine hydrochloride transdermal delivery [1]. These deformable vesicles, composed of phospholipids, cholesterol, and glycerol in specific ratios, achieved optimal particle sizes of 309.6 ± 3.49 nanometers with remarkable entrapment efficiency of 90.54% [1]. The incorporation of glycerol at concentrations ranging from 10-30% volume per volume significantly enhances vesicle fluidity and deformability, enabling penetration through intercellular pathways to subcutaneous tissues [1].

The glycerosomal system demonstrated a deformability index of 0.951, indicating exceptional elasticity that facilitates passage through skin barriers without vesicular leakage [1]. Comparative permeation studies revealed a three-fold enhancement in drug flux compared to marketed cream formulations, with drug flux values of 29.11 micrograms per square centimeter per hour versus 10.73 micrograms per square centimeter per hour for conventional formulations [1].

Solid Lipid Nanoparticle Platforms

Solid lipid nanoparticles have been extensively investigated as carriers for terbinafine hydrochloride, utilizing various lipid matrices to achieve controlled drug release and enhanced skin penetration [2] [3]. Chen and colleagues developed solid lipid nanoparticles using glyceryl monostearate as the primary lipid component, achieving particle sizes of 233.0 nanometers with performance comparable to Lamisil Once formulations [2].

The optimization studies conducted by Vaghasiya demonstrated that solid lipid nanoparticle formulations could achieve particle sizes ranging from 480.2 ± 18.89 nanometers with entrapment efficiencies of 87.13 ± 0.19% [3]. The incorporation of Poloxamer 188 as a stabilizing agent contributed to improved particle size distribution and enhanced skin retention properties when formulated into carbopol gel systems [4].

Advanced solid lipid nanoparticle systems incorporating stearic acid and Poloxamer 188 achieved entrapment efficiencies of 92.13 ± 0.975%, demonstrating superior drug loading capabilities [4]. These systems, when incorporated into carbopol gel matrices, showed enhanced skin retention ability and improved controlled release characteristics for topical antifungal applications [4].

Polymeric Nanosphere Technologies

Polymeric nanospheres utilizing polycaprolactone matrices have been developed as alternative nano-carrier systems for terbinafine hydrochloride delivery [5]. These systems employ quality-by-design principles to optimize formulation parameters, utilizing poly(vinyl alcohol) as a stabilizing agent during the particle formation process [5]. The polymeric approach offers advantages in terms of controlled drug release kinetics and enhanced stability compared to lipid-based systems.

Nanoemulfoam Hybrid Systems

Recent innovations have led to the development of nanoemulfoam systems, representing a novel hybrid approach combining nanoemulsion technology with foam-based delivery mechanisms [6]. These systems achieved particle sizes of 186.60 ± 2.84 nanometers and demonstrated a remarkable 7.43-fold increase in transdermal flux compared to plain drug foam formulations [6]. The nanoemulfoam system utilizes peppermint oil as the oil phase combined with Tween-20 and ethanol as surfactant and co-surfactant systems [6].

Thermo-responsive Sol-Gel Nanocarriers

Thermo-responsive sol-gel nanocarriers represent an innovative approach utilizing Poloxamer 407 and Poloxamer 188 to create temperature-sensitive delivery systems [7]. These formulations achieve gelation temperatures of 28-34 degrees Celsius, enabling liquid application that transforms to gel at body temperature [7]. The particle size of 428 nanometers combined with thermoresponsive properties provides optimal drug release characteristics with 94% drug release for optimized formulations [7].

Liposomal Encapsulation Efficacy in Stratum Corneum Penetration

Liposomal encapsulation systems have demonstrated significant efficacy in enhancing terbinafine hydrochloride penetration through the stratum corneum barrier, utilizing various vesicular architectures to overcome the formidable challenges of transdermal drug delivery.

Ethosomal Systems for Enhanced Penetration

Ethosomes, incorporating high concentrations of ethanol within phospholipid vesicles, have shown exceptional promise for terbinafine hydrochloride delivery [8]. Optimized ethosomal formulations achieved vesicle sizes of 248 ± 1.02 nanometers with drug entrapment efficiencies of 69.11 ± 2.11% [8]. The incorporation of 50% weight per volume ethanol concentration demonstrated optimal balance between vesicle stability and drug loading capacity [8].

The ethosomal mechanism involves dual enhancement effects: the "ethanol effect" reduces lipid transition temperatures in the stratum corneum, increasing membrane fluidity, while the "ethosomal effect" enables vesicle fusion with skin lipids for deep penetration [8]. Comparative studies revealed transdermal flux values of 144.61 ± 1.28 micrograms per square centimeter per hour for ethosomal formulations versus 121.6 ± 1.16 micrograms per square centimeter per hour for marketed cream formulations [8].

Transfersome Technology

Transfersomes, characterized as ultra-deformable vesicles, have demonstrated superior skin penetration capabilities for terbinafine hydrochloride delivery [9] [10]. These elastic vesicles achieved remarkable entrapment efficiencies of 95.4 ± 0.51% with vesicle sizes of 69.6 ± 1.23 nanometers [9]. The deformable nature of transfersomes enables passage through intercellular regions of the stratum corneum under transepidermal water gradient influence [10].

Comparative permeation studies demonstrated cumulative permeation values of 88.52 ± 4.06 micrograms per square centimeter over 12 hours, with intracutaneous drug retention of 94.38 ± 5.26 micrograms per square centimeter [9]. These values significantly exceeded those achieved by commercial cream formulations, demonstrating the superior penetration characteristics of transfersome technology [9].

Multi-Vesicular Comparative Analysis

Comprehensive comparative studies have evaluated transfersomes, ethosomes, and menthosome systems for terbinafine hydrochloride delivery [10]. Vesicle size analysis revealed ethosomes achieving 67.8 nanometers, menthosome systems reaching 122.8 nanometers, and transfersomes attaining optimal sizes around 78.7 nanometers [10]. Entrapment efficiency comparisons demonstrated transfersomes achieving 92.67%, menthosome systems reaching 93.86%, and ethosomes attaining 95.75% [10].

Permeation enhancement studies revealed two to three-fold higher permeation rates compared to drug suspension formulations across all vesicular systems [10]. The deformability studies confirmed the elastic nature of these preparations, with ethosomes demonstrating superior skin permeation characteristics while transfersomes showed enhanced skin accumulation properties [10].

Liposomal Matrix Optimization

Traditional liposomal systems utilizing phospholipon 90H and dimyristoylglycero-3-phosphocholine achieved vesicle sizes ranging from 206.9 to 344.8 nanometers with entrapment efficiencies varying from 39.46 ± 0.91% to 70.39 ± 0.71% [11]. The incorporation of gum karaya gel matrices demonstrated prolonged drug retention on rat skin during ex vivo studies compared to simple liposomal dispersions [11].

Multi-Ethosomal Systems

Multi-ethosomal formulations have been developed to enhance targeting efficiency through increased stratum corneum fluidity [12]. These systems demonstrated improved dermal targeting effects visualized through confocal microscopy studies, revealing enhanced penetration across stratum corneum layers [12]. Attenuated total reflection Fourier transformed infrared spectroscopy confirmed increased membrane fluidity, contributing to enhanced drug penetration characteristics [12].

Comparative Analysis of Sol-Gel versus Conventional Topical Formulations

The comparative analysis of sol-gel formulations versus conventional topical preparations reveals significant advantages in terms of drug delivery efficiency, patient compliance, and therapeutic outcomes for terbinafine hydrochloride applications.

Thermoresponsive Properties and Gelation Characteristics

Sol-gel formulations demonstrate unique thermoresponsive properties with gelation temperatures ranging from 28-34 degrees Celsius, enabling liquid application that transitions to gel state at physiological temperatures [7]. This temperature-sensitive behavior provides significant advantages over conventional topical formulations that lack responsive characteristics. The gelation process occurs within optimal timeframes, with gelling times varying from 0.59545 to 1.19751 seconds depending on polymer concentrations [7].

Conventional topical formulations typically maintain static viscosity properties without temperature-responsive characteristics, limiting their ability to provide sustained contact time with application sites. The thermoresponsive nature of sol-gel systems enables prolonged residence time at target sites, enhancing drug penetration and therapeutic efficacy compared to conventional preparations.

Drug Release and Bioavailability Enhancement

Sol-gel formulations demonstrated superior drug release characteristics with F1 formulation achieving 94% drug release compared to variable release patterns observed in conventional topical preparations [7]. The sustained release profile of sol-gel systems provides controlled drug delivery over extended periods, contrasting with the often rapid and incomplete release patterns of conventional formulations.

The enhanced bioavailability achieved through sol-gel systems results from multiple factors including improved solubility, enhanced penetration characteristics, and controlled release kinetics. Permeation studies revealed 79.2% drug permeation in 60 minutes for sol-gel formulations, significantly exceeding the limited penetration typically achieved through conventional nail plate applications [7].

Physicochemical Characteristics Comparison

Sol-gel formulations maintain pH ranges of 5.7-5.9, falling within optimal skin compatibility parameters compared to conventional topical formulations that typically range from 5.5-7.0 [7]. The viscosity characteristics of sol-gel systems range from 12,900-16,000 centipoise, providing optimal flow properties for application while maintaining stability characteristics [7].

Particle size analysis reveals sol-gel systems achieving 428 nanometer particle sizes, providing nanocarrier advantages that are not applicable to conventional topical formulations [7]. This nanotechnology integration enables enhanced skin penetration and improved drug delivery efficiency compared to conventional preparations.

Antimicrobial Activity and Therapeutic Efficacy

Comparative antimicrobial activity studies demonstrated that sol-gel formulations achieved performance comparable to marketed formulations with slight improvements attributable to enhanced solubility and permeability characteristics [7]. The increased therapeutic efficacy results from improved drug delivery rather than inherent antimicrobial enhancement, providing superior clinical outcomes through optimized formulation design.

Conventional topical formulations demonstrate standard antifungal activity levels but face significant limitations in terms of penetration through nail plate barriers and sustained drug delivery. The challenges associated with conventional formulations include limited bioavailability, frequent dosing requirements, and reduced patient compliance due to application difficulties.

Manufacturing and Stability Considerations

Sol-gel formulations offer advantages in manufacturing simplicity through cold preparation methods that avoid elevated temperatures and complex processing requirements [7]. The stability characteristics of sol-gel systems benefit from polymer matrix protection and controlled release mechanisms that enhance drug stability compared to conventional formulations.

Conventional topical formulations often require complex manufacturing processes involving emulsification, heating, and cooling cycles that may compromise drug stability. The sol-gel approach provides manufacturing efficiency while maintaining product quality and therapeutic efficacy throughout extended storage periods.

Clinical Application and Patient Compliance

The unique application characteristics of sol-gel formulations enhance patient compliance through liquid application that transforms to gel upon contact with body temperature [7]. This responsive behavior eliminates the challenges associated with applying viscous conventional formulations to affected nail areas while providing superior contact time and penetration characteristics.

Conventional topical formulations face significant limitations in clinical applications, particularly for nail infections where penetration through the nail plate represents a major therapeutic challenge. The sol-gel approach addresses these limitations through enhanced penetration characteristics and sustained drug delivery that improves therapeutic outcomes while reducing dosing frequency requirements.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 304 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 303 of 304 companies with hazard statement code(s):;

H315 (44.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (44.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (44.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (92.74%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.69%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

FDA Medication Guides

TERBINAFINE HYDROCHLORIDE

TABLET;ORAL

GRANULE;ORAL

NOVARTIS

03/29/2019

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients